2-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole
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Overview
Description
2-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound features a unique structure that combines an imidazole ring fused with a benzothiazole ring, which is further substituted with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole typically involves the cyclization of 2-aminothiophenol with 4-methoxybenzaldehyde under microwave irradiation and solvent-free conditions . This method is advantageous due to its efficiency and environmentally friendly nature. The reaction conditions often include:
Microwave irradiation: This accelerates the reaction and enhances yield.
Solvent-free conditions: Reduces the use of harmful solvents, making the process greener.
Catalysts: Sometimes, catalysts like acids or bases are used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch reactors: For controlled synthesis and scalability.
Continuous flow reactors: To enhance production efficiency and consistency.
Optimization of reaction parameters: Such as temperature, pressure, and reactant concentrations to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can modify the imidazole or benzothiazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution reagents: Halogens, alkylating agents, or nucleophiles for substitution reactions.
Major Products
Sulfoxides and sulfones: From oxidation reactions.
Reduced derivatives: From reduction reactions.
Substituted derivatives: From substitution reactions, leading to various functionalized compounds.
Scientific Research Applications
2-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized as a corrosion inhibitor for protecting metals.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole involves its interaction with molecular targets and pathways:
Molecular targets: It can interact with enzymes and proteins, disrupting their normal function.
Pathways involved: The compound may interfere with cellular processes such as DNA replication, protein synthesis, and cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-Aminophenyl)benzothiazole: Known for its potent antitumor activity.
2-(4-Fluorophenyl)imidazo[2,1-b][1,3]benzothiazole: Exhibits significant anticancer properties.
2-(4-Methylphenyl)imidazo[2,1-b][1,3]benzothiazole: Also noted for its anticancer activity.
Uniqueness
2-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole stands out due to its unique combination of functional groups and rings, which confer distinct chemical reactivity and potential biological activities. Its methoxy group enhances its solubility and may contribute to its biological efficacy.
Properties
CAS No. |
60477-35-2 |
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Molecular Formula |
C16H16N2OS |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole |
InChI |
InChI=1S/C16H16N2OS/c1-19-12-8-6-11(7-9-12)13-10-18-14-4-2-3-5-15(14)20-16(18)17-13/h6-10H,2-5H2,1H3 |
InChI Key |
RQGHLASMYPXWEW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C4=C(CCCC4)SC3=N2 |
Origin of Product |
United States |
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